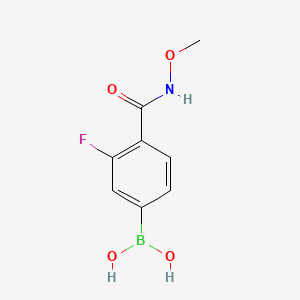

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYYOLUTTNFCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660195 | |

| Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-58-2 | |

| Record name | B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Forward: In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutics. Phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions that form the backbone of many drug candidates.[1] This guide provides an in-depth technical overview of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS No. 849833-86-9), a reagent of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic pathway, analytical validation, and its cornerstone application in Suzuki-Miyaura cross-coupling reactions.

A Note on Nomenclature: The CAS number 849833-86-9 is consistently associated with the structure bearing a methylcarbamoyl [-C(=O)NHCH₃] group, not a methoxycarbamoyl [-C(=O)NHOCH₃] group. This guide will proceed with the validated methylcarbamoyl structure.[2][3]

Core Compound Identity and Physicochemical Properties

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a multifunctional organoboron compound.[4] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid, a fluorine atom, and a methylcarbamoyl group. Each of these imparts unique properties that are highly advantageous in drug discovery.

-

The Boronic Acid Moiety [-B(OH)₂]: This is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability.[5] It is known for its stability, generally low toxicity, and versatile reactivity.[1]

-

The Fluoro Group [-F]: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. In medicinal chemistry, the incorporation of fluorine can significantly enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins by altering the molecule's electronic properties and pKa.[4][6]

-

The Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for specific, high-affinity interactions with biological targets like enzymes or receptors.[4]

These features combine to make the title compound a valuable intermediate for constructing complex molecules designed for targeted therapies.[7]

Table 1: Physicochemical Properties of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 849833-86-9 | [2][3] |

| Molecular Formula | C₈H₉BFNO₃ | [2][3] |

| Molecular Weight | 196.97 g/mol | [2][3] |

| IUPAC Name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | [2] |

| Synonyms | N-Methyl-4-borono-2-fluorobenzamide | [8] |

| SMILES | CNC(=O)C1=C(F)C=C(C=C1)B(O)O | [2] |

| InChIKey | IVSXSBGNMOZTJR-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white powder/solid | [9] |

Synthesis Pathway: A Proposed Technical Workflow

Workflow Overview

The proposed synthesis involves three key transformations:

-

Amidation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.

-

Halogen-Metal Exchange: Conversion of the aryl bromide to an organolithium species.

-

Borylation: Quenching the organolithium intermediate with a boron electrophile to form the target boronic acid.

Caption: Proposed synthetic workflow for the target boronic acid.

Step-by-Step Experimental Protocol

PART A: Synthesis of Intermediate 4-Bromo-2-fluoro-N-methylbenzamide[9]

-

Reaction Setup: To a round-bottom flask maintained under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Activation: Stir the mixture at room temperature until all solids dissolve. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.5 eq.). Stir for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a 2M solution of methylamine in THF (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 20-25°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[9]

PART B: Synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

-

Reaction Setup: In a flame-dried, multi-necked flask under a strict inert atmosphere, dissolve the intermediate 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq., 1.6M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the mixture at -78°C for 1 hour.

-

Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78°C.

-

Warming and Hydrolysis: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.

-

Workup: Cool the mixture to 0°C and quench by the slow addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The product may precipitate or be partitioned between layers. If a solid precipitates, it can be collected by filtration. If partitioned, the organic layer is separated, dried over MgSO₄, and concentrated. The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized boronic acid. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Techniques for Structural Validation

| Technique | Parameter | Expected Observations / Information Gained |

| ¹H NMR | Chemical Shift (δ), Integration, Coupling Constants (J) | Expect distinct aromatic proton signals influenced by fluorine and amide substituents. A characteristic doublet for the N-methyl group and a broad singlet for the boronic acid -OH protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all 8 unique carbon atoms, including the carbonyl carbon and the carbon atom bearing the boron moiety (C-B bond). |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance confirming the presence of the fluorine atom. |

| ¹¹B NMR | Chemical Shift (δ) | A broad signal in the range typical for sp²-hybridized arylboronic acids (~27-33 ppm).[10] |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and B-O (~1350 cm⁻¹). |

| HRMS (ESI) | m/z | High-resolution mass spectrometry to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and verify the elemental composition (C₈H₉BFNO₃). |

| HPLC | Retention Time, Peak Area | To determine the purity of the final compound, typically aiming for >98%. |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl structures. This reaction is a cornerstone of modern pharmaceutical development.[7]

General Reaction Mechanism

The catalytic cycle involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the boronic acid to the palladium center, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[11][12]

-

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.

-

Heating: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80°C to 120°C. If using a microwave reactor, temperatures up to 150°C for shorter durations can be employed.[12]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a strategically designed building block that offers synthetic chemists a reliable tool for introducing a fluorinated, amide-functionalized phenyl ring into target molecules. Its utility in the robust and scalable Suzuki-Miyaura coupling reaction makes it highly relevant for constructing novel chemical entities in drug discovery and materials science. The proposed synthetic route provides a clear and actionable pathway for its preparation, while the outlined analytical and application protocols serve as a validated starting point for its successful implementation in the laboratory. As the demand for functionally complex and precisely tailored molecules grows, the importance of such versatile intermediates will continue to increase.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 3. [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | CAS 849833-86-9 | Catsyn [catsyn.com]

- 4. CAS 849833-86-9: [3-fluoro-4-(methylcarbamoyl)phenyl]boron… [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 849833-86-9 | 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid | Boroncore [boroncore.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to Fluorinated Phenylboronic Acids: Synthesis, Properties, and Applications in Modern Drug Discovery

Foreword: Navigating Structural Nuances

The field of medicinal chemistry demands precision, not only in experimental execution but also in the nomenclature of the molecular tools we employ. The term "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" presents a degree of structural ambiguity. It could refer to several related structures, including a Weinreb amide derivative such as (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid (CAS 913835-59-3), or a simpler methoxyamide. This guide, therefore, addresses the broader, highly valuable class of Fluorinated Phenylboronic Acids . We will delve into the core principles governing their synthesis, reactivity, and application, using specific, commercially available analogs as illustrative examples to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids

Fluorinated arylboronic acids are indispensable reagents in contemporary organic synthesis and medicinal chemistry.[1] The introduction of fluorine into a phenylboronic acid scaffold imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity and biological activity.[2] The strong electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boronic acid, impacting its reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling.[3] In the context of drug design, the presence of fluorine can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide will provide an in-depth exploration of these versatile building blocks.

Physicochemical and Spectroscopic Properties

The properties of fluorinated phenylboronic acids can vary significantly based on the nature and position of their substituents. Below is a comparative summary of several related compounds.

| Property | (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid | 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid |

| CAS Number | 913835-59-3 | 874219-35-9 | 505083-04-5 |

| Molecular Formula | C₉H₁₁BFNO₄ | C₈H₈BFO₄ | C₈H₈BFO₄ |

| Molecular Weight | 227.99 g/mol | 197.96 g/mol | 197.96 g/mol |

| Appearance | Solid | White to off-white crystalline powder | Data not available |

| Purity | ≥98% | ≥97% | Data not available |

| Storage | Inert atmosphere, room temperature | Room Temperature | Data not available |

Spectroscopic Characterization:

The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: Provides information on the aromatic and substituent protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹¹B NMR: The chemical shift is indicative of the coordination state of the boron atom, typically appearing in the range for tri-coordinated boronic species.[4][5]

-

¹⁹F NMR: Confirms the presence and environment of the fluorine atom.[4]

References

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid molecular weight

An In-depth Technical Guide to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.

Introduction and Scientific Context

This compound is a specialized aromatic boronic acid derivative. Its utility in pharmaceutical and materials science is anchored by three key structural features: the boronic acid moiety, a fluorine substituent, and a methoxycarbamoyl group.

-

The boronic acid group is the cornerstone of its reactivity, making it an indispensable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most robust methods for forming carbon-carbon bonds, essential for constructing the complex molecular skeletons of modern drug candidates.[1]

-

The fluorine atom imparts unique properties to the molecule. Its high electronegativity can modulate the acidity of the boronic acid, influence reaction kinetics, and alter the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compounds in which it is incorporated. This is a common strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.

-

The methoxycarbamoyl group provides a site for hydrogen bonding, which can be critical for molecular recognition and binding interactions with biological targets like enzymes or receptors.[1]

This combination of functional groups makes this compound a valuable intermediate for creating structurally diverse and biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BFNO₃ | [2][3] |

| Molecular Weight | 196.97 g/mol | [2] |

| CAS Number | 849833-86-9 | [2][4] |

| IUPAC Name | [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | [2] |

| Synonyms | 4-Borono-2-fluoro-N-methylbenzamide | [4] |

| Appearance | White to off-white powder/solid | [3] |

| Purity | Typically ≥98% | [3] |

Structural Representation

The two-dimensional structure of the molecule is depicted below.

Caption: 2D Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure synthesized from general methods for preparing fluorinated arylboronic acids.[5][6]

Step 1: Lithiation

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL per mmol of starting material).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Causality: This low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over deprotonation at other sites.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate is typically rapid.

Step 2: Borylation

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise. Expertise & Experience: Triisopropyl borate is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-borylated byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (12-16 hours).

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (~pH 5-6). Trustworthiness: This step hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining organolithium species.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent like n-hexane to remove non-polar impurities.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of the synthesized compound. The following are expected analytical outcomes based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The B(OH)₂ protons are often broad and may exchange with D₂O.[7]

-

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbon directly attached to the fluorine will appear as a doublet with a large ¹J(C-F) coupling constant.

-

¹⁹F NMR: A single resonance is expected, which may show coupling to nearby aromatic protons.[7]

-

¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid, typically in the range of 27-33 ppm.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

~3300-3400 cm⁻¹ (broad): O-H stretching from the boronic acid group.

-

~3300 cm⁻¹ (sharp): N-H stretching from the amide.

-

~1640 cm⁻¹: C=O stretching (Amide I band).

-

~1300-1400 cm⁻¹: B-O stretching.

-

~1200-1250 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Applications in Research and Development

The primary application of this compound is as a sophisticated building block in organic synthesis, particularly for drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura reactions, enabling the coupling of the fluoro-methoxycarbamoyl-phenyl motif to a wide range of (hetero)aryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The presence of the fluorine atom can influence the electronic properties of the arylboronic acid, potentially affecting the efficiency of the transmetalation step in the catalytic cycle.

Medicinal Chemistry and Drug Design

Boronic acids and their derivatives are prevalent in medicinal chemistry.[9] While specific drug candidates using this exact fragment may not be publicly disclosed, its structural motifs are highly relevant.

-

Enzyme Inhibition: The boronic acid group can act as a transition-state analogue inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.

-

Bioisosteric Replacement: The fluorinated phenyl ring is a common feature in many drugs. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

-

Scaffold Development: This compound provides a versatile scaffold for building libraries of novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this chemical.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency eye wash stations and safety showers are accessible.[4]

-

Handling Practices: Avoid breathing dust. Minimize dust generation during handling. Wash hands thoroughly after use.[4]

Storage Guidelines

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Stability: The product is generally stable under normal handling and storage conditions. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), though this is often reversible upon exposure to water or during reactions in aqueous media.

References

- 1. CAS 849833-86-9: [3-fluoro-4-(methylcarbamoyl)phenyl]boron… [cymitquimica.com]

- 2. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications

Abstract

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom, a methoxycarbamoyl group, and a boronic acid moiety—imparts desirable physicochemical and reactive properties for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this reagent, covering its structural and chemical properties, a validated synthetic protocol, its application in palladium-catalyzed cross-coupling reactions, and its significance in the development of targeted therapeutics. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a practical resource for leveraging this versatile compound in contemporary organic synthesis.

Compound Profile: Structure and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount to its effective application. This compound is a trifunctionalized benzene ring, a structural motif that presents both opportunities and challenges in synthesis.

Chemical Structure

The structure combines a boronic acid group, a powerful tool for carbon-carbon bond formation, with a fluorine atom and a methoxycarbamoyl group. The fluorine atom can enhance metabolic stability and binding affinity in a final drug compound, while the methoxycarbamoyl group offers a site for further chemical modification or hydrogen bonding interactions.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key properties of this compound is essential for experimental planning, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 913835-59-3 | |

| Molecular Formula | C₉H₁₁BFNO₄ | |

| Molecular Weight | 227.00 g/mol | |

| Appearance | Solid / White to off-white powder | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Purification

The preparation of substituted phenylboronic acids often involves a directed ortho-metalation followed by quenching with a boron electrophile. This strategy provides high regioselectivity, which is crucial for complex molecules.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach begins with a readily available, appropriately substituted aromatic precursor. A common and effective method involves the lithiation of a bromo- or iodo-aromatic compound at low temperature, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Caption: General workflow for the synthesis of the title compound.

Detailed Laboratory Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of functionalized phenylboronic acids.[1][2]

Materials:

-

4-Bromo-2-fluoro-N-methoxybenzamide (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equivalents)

-

Triisopropyl borate (B(O-iPr)₃) (1.2 equivalents)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methoxybenzamide and anhydrous THF.

-

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. The borate acts as an electrophile, trapping the lithiated species to form a boronic ester intermediate. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. This step hydrolyzes the boronic ester to the desired boronic acid. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is often a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in the pharmaceutical industry.[4]

The Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of a palladium catalyst through a well-defined catalytic cycle. The choice of catalyst, base, and solvent is crucial for achieving high yield and purity.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Targeted Therapy Synthesis

Phenylboronic acids and their derivatives are increasingly recognized for their potential in targeted cancer therapy.[5][6] They can interact with sialic acid residues that are often overexpressed on the surface of cancer cells, making them valuable moieties for designing tumor-targeting drug delivery systems.[7][8] This specific boronic acid serves as a key intermediate for synthesizing kinase inhibitors and other advanced therapeutic agents where precise molecular recognition is essential.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential to ensure user safety.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid generating dust.

-

Safety: The compound may cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[10] Avoid breathing dust and ensure thorough washing after handling.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9] The compound should be kept under an inert atmosphere to prevent degradation of the boronic acid moiety, which can be sensitive to oxidation and dehydration.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide a versatile platform for constructing novel, biologically active molecules through robust and reliable synthetic methods like the Suzuki-Miyaura coupling. For scientists engaged in the synthesis of complex pharmaceuticals, a thorough understanding of this reagent's properties, synthesis, and reactivity is a prerequisite for innovation and success.

References

- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thno.org [thno.org]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety Guide for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, arylboronic acids are indispensable building blocks, pivotal in the construction of complex molecular architectures through reactions like the Nobel-winning Suzuki-Miyaura coupling. Among these, "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" represents a class of highly functionalized reagents that offer unique electronic and structural properties to medicinal chemists. However, its utility in synthesis is matched by the necessity for stringent safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the chemical rationale behind each safety recommendation.

Compound Identification and Hazard Classification

This compound is a solid, typically a powder, with the molecular formula C8H9BFNO4 and a molecular weight of 212.97 g/mol . While a specific, comprehensive safety data sheet for this exact compound is not universally available, a robust safety profile can be constructed by examining closely related analogs and the inherent chemical properties of fluorinated arylboronic acids.

Based on data from analogous compounds, the primary hazards are classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

These classifications are derived from safety data for structurally similar compounds such as (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and 3-Fluoro-4-methoxyphenylboronic acid.[1][2] The presence of the boronic acid functional group, coupled with aromatic fluorine and amide moieties, dictates this hazard profile.

The Mechanistic Underpinnings of a Prudent Handling Protocol

A deep understanding of the "why" behind safety protocols is critical for their effective implementation. The following step-by-step handling procedure is grounded in the chemical reactivity and toxicological profile of the compound class.

Experimental Workflow: Safe Handling Protocol

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology:

-

Engineering Controls : Always handle this compound in a chemical fume hood to mitigate the risk of inhaling the powder, which can cause respiratory irritation.[1][2] Adequate ventilation is paramount. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

-

Personal Protective Equipment (PPE) : The choice of PPE is dictated by the compound's hazard profile.

-

Eye Protection : Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[1] This is non-negotiable due to the risk of serious eye irritation.[1][2]

-

Hand Protection : Use nitrile or other chemically resistant gloves. Inspect them before use and employ proper glove removal techniques to avoid skin contact.

-

Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.

-

-

Dispensing and Weighing :

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as they can lead to vigorous and potentially hazardous reactions.[2][3]

Emergency Response: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4] |

Spill Management Workflow

Caption: A systematic approach to managing spills of powdered arylboronic acids.

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Storage and Disposal: Ensuring Long-Term Safety

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some sources recommend refrigeration and storage under an inert atmosphere.[1] This is to prevent degradation, as boronic acids can be sensitive to moisture and air.

Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][2] Ensure that the disposal containers are correctly labeled. All disposal practices must adhere to local, state, and federal regulations.

Toxicological and Ecological Insights

While comprehensive toxicological data for this specific molecule is not available, the hazards of its analogs suggest that it should be treated with care. No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[2] The environmental impact has not been fully investigated, but it is prudent to prevent its release into the environment.[5]

Conclusion

The utility of this compound in advancing drug discovery is clear. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can mitigate risks and continue to innovate responsibly.

References

A Technical Guide to 3-Fluoro-Substituted Phenylboronic Acids in Modern Drug Discovery

This guide provides an in-depth technical overview of 3-fluoro-4-functionalized phenylboronic acids, a class of reagents critical to modern medicinal chemistry. We will explore their chemical properties, applications, and the underlying scientific principles that make them powerful tools for drug development professionals. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of the subject matter.

Introduction and Nomenclature Analysis

The precise nomenclature of boronic acid reagents is critical for reproducibility in research and development. The query "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" specifies a distinct chemical entity. However, the landscape of commercially available and published reagents often includes closely related analogues. This ambiguity can lead to confusion and procurement of incorrect starting materials.

To address this, this guide will focus on the broader class of 3-fluoro-4-functionalized phenylboronic acids, highlighting the subtle yet significant structural differences. Understanding these differences is paramount, as they directly influence reactivity, solubility, and the ultimate biological activity of the final synthesized compounds. The following table clarifies the nomenclature for several related, and often confused, compounds.

Table 1: Nomenclature and Identifiers of Related Phenylboronic Acids

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | -C(=O)NH(OCH3) | Not readily available | C₈H₉BFNO₄ | 212.97 |

| [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | -C(=O)NH(CH3) | 849833-86-9 | C₈H₉BFNO₃ | 196.97 |

| 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid | -C(=O)OCH3 | 505083-04-5 | C₈H₈BFO₄ | 197.96 |

| (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | -C(=O)N(OCH3)CH3 | 913835-59-3 | C₉H₁₁BFNO₄ | 227.00 |

This guide will use this class of compounds to illustrate their application, with a primary focus on their role as key building blocks in the synthesis of complex pharmaceutical agents through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Analytical Characterization

Phenylboronic acids are generally white to off-white crystalline solids. The inclusion of a fluorine atom and a functionalized carbonyl group at the 3- and 4-positions, respectively, significantly modulates the electronic properties of the phenyl ring and the acidity of the boronic acid moiety. These features are crucial for tuning reactivity in synthetic protocols.

Table 2: Representative Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% | [1] |

| Melting Point | ~184 °C (for CAS 505083-04-5) | [1] |

| Storage | Store at room temperature under an inert atmosphere |

Core Analytical Techniques

Verifying the identity, purity, and stability of boronic acid starting materials is a cornerstone of trustworthy and reproducible synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard for confirming the organic scaffold. Critically, ¹¹B NMR is an invaluable tool for analyzing boronic acids.[2][3][4] The boron nucleus gives a distinct signal whose chemical shift indicates its hybridization state (sp² for trigonal planar boronic acid vs. sp³ for tetrahedral boronate esters or "ate" complexes).[2][4] For a typical sp² boronic acid, a signal around +30 ppm is expected, while tetrahedral species appear upfield, often between +5 to +15 ppm.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is essential for assessing purity and confirming molecular weight. Due to their chemical nature, boronic acids can be quantified with high sensitivity (pg/mL levels) using triple quadrupole mass spectrometers, typically in negative ion mode.[5] This technique is also crucial for monitoring reaction progress and identifying byproducts.

The Role in Medicinal Chemistry: Synthesis of PARP Inhibitors

Substituted phenylboronic acids are indispensable building blocks in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction .[6] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the boronic acid and an aryl halide, enabling the construction of complex biaryl systems that are common motifs in pharmacologically active molecules.[7]

Case Study: Talazoparib (BMN 673)

A prominent example demonstrating the importance of this chemical class is in the synthesis of Talazoparib (CAS: 1207456-01-6), a highly potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[8][9][10][11][] Talazoparib is approved for treating patients with deleterious germline BRCA-mutated breast cancer.[13][14] Its complex heterocyclic core is assembled using advanced synthetic strategies where boronic acid-mediated coupling reactions are foundational.

Mechanism of Action: PARP Inhibition and Trapping

To appreciate why building blocks like 3-fluoro-phenylboronic acids are vital, one must understand the target's mechanism. PARP enzymes, particularly PARP-1 and PARP-2, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[14][15]

Talazoparib exerts its potent anticancer effect through a dual mechanism:

-

Catalytic Inhibition : It competes with the native substrate (NAD+) at the PARP catalytic domain, preventing the synthesis of poly(ADP-ribose) chains (PARylation). This halts the recruitment of other DNA repair proteins.[13]

-

PARP Trapping : This is the dominant and more cytotoxic mechanism.[13][16] Talazoparib prevents the auto-PARylation-induced dissociation of the PARP enzyme from the site of DNA damage. The resulting PARP-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of lethal double-strand breaks (DSBs).[14][16]

In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DSBs is defective. The accumulation of DSBs caused by Talazoparib in these HR-deficient cells cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality .[14][17] Talazoparib is exceptionally potent, demonstrating approximately 100-fold greater PARP trapping efficiency than first-generation inhibitors like olaparib.[9][18]

Experimental Protocols

The following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of a 3-fluoro-4-functionalized phenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

-

Aryl Bromide (1.0 eq)

-

3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

Causality Behind Choices:

-

Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands are crucial for the stability and catalytic activity of the palladium center.[19]

-

Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. Potassium carbonate is a moderately strong base, effective for this purpose and generally results in clean reactions.

-

Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate.[19] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq), 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical self-validating step ; failure to maintain an inert atmosphere is a common cause of reaction failure.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl bromide).

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring (In-Process Control): After 4-6 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the aryl bromide starting material. The reaction is typically complete within 12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Workflow & Validation Diagram

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the integrated validation steps.

References

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. sciex.com [sciex.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. BMN 673 | 1207456-01-6 [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 13. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. urology-textbook.com [urology-textbook.com]

- 16. cdn.pfizer.com [cdn.pfizer.com]

- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 19. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Physicochemical Properties of Phenylboronic Acids: A Case Study of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing C-C bonds has made them indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The precise tuning of their steric and electronic properties through aromatic substitution allows for fine control over reactivity, selectivity, and the physicochemical properties of the final products.

The subject of this guide, this compound, represents a highly functionalized building block. The presence of a fluorine atom and a methoxycarbamoyl group introduces specific electronic and hydrogen-bonding capabilities that can significantly influence molecular interactions, solubility, and metabolic stability. This guide will delve into the core physical properties of this compound class, providing both theoretical context and practical, field-proven protocols for their empirical determination. We will draw upon data from close structural analogs to build a predictive and practical understanding.

Chemical Identity and Structural Analogs

The precise arrangement of functional groups on the phenyl ring is critical to the molecule's behavior. The target compound's structure is shown below, alongside key analogs for which experimental data is available.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Molecular Properties of this compound and Its Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not Available | C₈H₉BFNO₄ | 196.97 (Calculated) |

| 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid[1] | 505083-04-5 | C₈H₈BFO₄ | 197.96 |

| [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[2][3] | 849833-86-9 | C₈H₉BFNO₃ | 196.97 |

| (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 913835-59-3 | C₉H₁₁BFNO₄ | 226.99 |

Core Physicochemical Properties: A Comparative Analysis

The physical properties of boronic acids are pivotal for their application, dictating storage, handling, solubility, and reactivity.

Appearance, Melting Point, and Stability

Phenylboronic acids are typically white to off-white crystalline solids at room temperature.[4] Their melting points are influenced by crystal lattice energy, which is in turn affected by intermolecular forces like hydrogen bonding. The presence of the carbamoyl group allows for strong hydrogen bond donor-acceptor interactions, likely resulting in a relatively high melting point.

A crucial aspect of boronic acid stability is their propensity to undergo dehydration to form cyclic boroxine anhydrides. This equilibrium is often present in the solid state and can be influenced by storage conditions. It is standard practice for commercial products to be sold as a mixture of the free acid and the boroxine.

Table 2: Physical Properties of Analog Compounds

| Compound Name | Appearance | Melting Point (°C) | Storage Conditions |

| 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid | White to Almost white powder/crystal | 184 | Room Temperature, Cool and Dark Place (<15°C recommended) |

| [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | Not specified, likely a solid | Not specified | Not specified |

| (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | Solid | Not specified | Inert atmosphere, room temperature |

Solubility

The solubility of boronic acids is highly variable and depends on the solvent, temperature, and pH. The boronic acid moiety itself is polar, but the aromatic ring is hydrophobic. The substituents play a key role; the fluoro group slightly increases hydrophobicity, while the methoxycarbamoyl group, with its capacity for hydrogen bonding, is expected to enhance solubility in polar protic solvents like water, methanol, and ethanol.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as acetone, THF, and DMSO than in nonpolar hydrocarbons.[5] Solubility in aqueous media is pH-dependent due to the Lewis acidic nature of the boron atom.

Acidity (pKa)

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium gives boronic acids their characteristic Brønsted acidity in aqueous solutions.

Caption: Lewis acidity equilibrium of a phenylboronic acid in water.

The pKa is highly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, such as the fluorine atom, increase the Lewis acidity of the boron center, leading to a lower pKa.[6] The methoxycarbamoyl group is also electron-withdrawing, suggesting that this compound is likely a stronger acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa values for various substituted phenylboronic acids can range from approximately 5.3 to 8.5.[7]

Authoritative Experimental Protocols

Accurate determination of physical properties requires robust and validated methodologies. The following protocols are presented as self-validating systems for characterizing novel boronic acids.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination, offering higher precision and more information than traditional capillary methods. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition. The onset temperature of this peak is the melting point, and the peak's shape can indicate purity.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the dry boronic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset of the endothermic melting peak. The integrated peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: pKa Determination via UV-Vis Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻). By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which the two species are in equal concentration) can be accurately determined.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the boronic acid in a solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.

-

Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing a specific buffer. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 50-100 µM).

-

Spectral Acquisition:

-

Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the isosbestic point(s) and the wavelength of maximum absorbance difference.

-

Measure the absorbance at this specific wavelength for all samples.

-

-

Data Analysis:

-

Plot Absorbance vs. pH.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

-

The pKa is the pH value at the inflection point of the curve.

-

Protocol: Spectroscopic Characterization via NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation and purity assessment. Different nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) provide complementary information about the molecular framework.[6]

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred as it can solubilize both the acid and its boroxine anhydride form and has a high boiling point.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expect to see distinct aromatic proton signals, whose splitting patterns will confirm the 1,3,4-substitution pattern, and signals for the methoxy and amide protons. The boronic acid -OH protons often appear as a broad singlet and may exchange with residual water in the solvent.

-

¹⁹F NMR: Crucial for fluorine-containing compounds. A single signal is expected for the C-F group. Its chemical shift is indicative of the electronic environment.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon atom directly attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

-

¹¹B NMR: This experiment is specific to the boron atom. The chemical shift provides direct evidence of the boron's coordination state. Trigonal boronic acids typically show a broad signal around +30 ppm, while tetrahedral boronates appear at higher field (around +3 to +5 ppm).[6]

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published, a robust physicochemical profile can be confidently predicted based on established chemical principles and data from its close structural analogs. It is expected to be a stable, crystalline solid with a relatively high melting point and moderate solubility in polar organic solvents. Its acidity will be enhanced by its electron-withdrawing substituents. The authoritative protocols provided in this guide offer a clear and reliable pathway for researchers to empirically determine these critical properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and synthetic chemistry.

References

- 1. 3-FLUORO-4-(METHOXYCARBONYL)PHENYLBORONIC ACID [chemicalbook.com]

- 2. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 3. [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | CAS 849833-86-9 | Catsyn [catsyn.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the Solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorinated phenyl ring, a methoxycarbamoyl group, and a reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] The solubility of this compound is a critical physicochemical parameter that dictates its handling, reactivity, and, in the case of pharmaceutical applications, its bioavailability.[2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the , offering insights into experimental design and data interpretation.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 913835-59-3 | [4] |

| Molecular Formula | C₉H₁₁BFNO₄ | [4] |

| Molecular Weight | 227.00 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | Not available |

The solubility of this molecule is governed by the interplay of its constituent functional groups:

-

Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding and can act as a weak Lewis acid. Its presence generally confers some degree of aqueous solubility, particularly at higher pH values where the boronate anion is formed. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides called boroxines, which can be less soluble.[5]

-

Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its impact on solubility is complex; while it can increase interactions with polar solvents, the overall effect on the molecule's polarity will depend on its position relative to other functional groups.

-

Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), suggesting it will contribute favorably to solubility in polar protic solvents.

Theoretical Solubility Prediction

While experimental determination is the gold standard, computational models can offer a preliminary estimation of a compound's solubility. For a structurally similar compound, 4-Fluoro-3-methoxycarbonylphenylboronic acid (CAS 874219-35-9), a predicted aqueous solubility of 4.16 mg/mL has been reported.[6] It is crucial to note that this is a positional isomer with a methoxycarbonyl group instead of a methoxycarbamoyl group, and therefore this value should be considered an approximation.

Recommended Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust and well-controlled experimental methods. The following protocols are recommended for this compound.

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[2]

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound to a series of vials containing the chosen solvent systems (e.g., water, buffers of varying pH, organic solvents). Ensure enough solid is present to maintain a saturated solution with undissolved particles.[7]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[7]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8]

Workflow for the Saturation Shake-Flask Method:

Caption: Workflow of the Saturation Shake-Flask Method.

Dynamic (Synthetic) Method

This method involves observing the dissolution of the solid in a liquid upon controlled heating.[9] It is particularly useful for determining solubility as a function of temperature.

Principle: A mixture of the solid and solvent of a known composition is heated at a constant rate until the solid completely dissolves. The temperature at which the last solid particles disappear is the equilibrium solubility temperature for that specific composition.[9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh this compound and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.[9]

-

Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[9]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. The point at which the solution becomes clear indicates complete dissolution.[5][9] This can be observed visually or instrumentally using a luminance probe.[5][9]

-

Data Collection: Record the temperature of complete dissolution. Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[9]

Workflow for the Dynamic Method:

Caption: Workflow of the Dynamic Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the :

-

pH: For ionizable compounds like boronic acids, pH is a critical determinant of solubility.[7] The boronic acid group has a pKa, and its solubility is expected to increase at pH values above its pKa due to the formation of the more soluble boronate anion. Determining the pH-solubility profile is therefore essential.[7]

-

Temperature: The solubility of most solid compounds, including boric acid, increases with temperature.[10] The dynamic method is particularly well-suited for quantifying this relationship.

-

Solvent System: The choice of solvent is paramount. The polarity, hydrogen bonding capacity, and other properties of the solvent will dictate its ability to solvate the molecule. It is advisable to test solubility in a range of solvents, from non-polar aprotic to polar protic, to gain a comprehensive understanding. The solubility of phenylboronic acid, for instance, is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[11][12]

-

Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid form used in solubility studies.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information:

-

The specific method used for determination.

-

The temperature and pH of the measurement.

-

The composition of the solvent system.

-

The analytical method used for quantification.

-

The solid form of the compound, if known.

Solubility is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.[8]

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]

- 4. (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid | 913835-59-3 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 874219-35-9 | 4-Fluoro-3-methoxycarbonylphenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

The Stability of Fluorinated Phenylboronic Acids: An In-Depth Technical Guide for Drug Development Professionals

Abstract

Fluorinated phenylboronic acids are indispensable building blocks in modern medicinal chemistry, pivotal for the synthesis of a significant portion of today's pharmaceuticals. The strategic incorporation of fluorine can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the very electronic properties that make these reagents valuable also introduce inherent stability challenges that can impact reaction efficiency, impurity profiles, and shelf-life. This guide provides a comprehensive technical overview of the stability of fluorinated phenylboronic acids, detailing the primary degradation pathways—protodeboronation, oxidation, and boroxine formation. We will explore the mechanistic underpinnings of these processes, the key factors influencing their rates, and provide field-proven methodologies for assessing stability. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, mitigate, and control the instability of these critical reagents, ensuring the robustness and reproducibility of synthetic processes and the quality of downstream active pharmaceutical ingredients (APIs).

Introduction: The Double-Edged Sword of Fluorination